molecular formula C12H12N4O B14397043 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile CAS No. 89500-81-2

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

Katalognummer: B14397043
CAS-Nummer: 89500-81-2
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: GWEIPZVIAGQSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dimethyl-3-nitropyridine with methoxyamine hydrochloride in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as microwave-assisted synthesis and flow chemistry may also be employed to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, oxides, and reduced derivatives. These products can have different pharmacological and chemical properties, making them useful for further research and applications .

Wissenschaftliche Forschungsanwendungen

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and carbonitrile groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

89500-81-2

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

5-amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)12(17-3)16-11(14)9(6)10/h4H,1-3H3,(H2,14,16)

InChI-Schlüssel

GWEIPZVIAGQSGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C(C(=NC(=C12)N)OC)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.